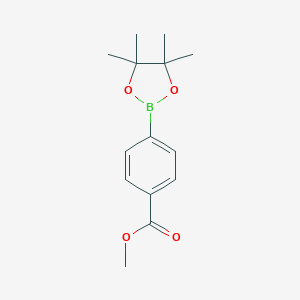
4,4'-Bipiperidin
Übersicht
Beschreibung
4,4’-Bipiperidine is an organic compound with the molecular formula C10H20N2. It consists of two piperidine rings connected by a single bond at the fourth position of each ring. This compound is a colorless solid that is soluble in organic solvents and is used in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
4,4’-Bipiperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: 4,4’-Bipiperidine is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
Target of Action
It’s structurally similar to 4-piperidino-piperidine, which targetsLiver carboxylesterase 1 in humans .
Mode of Action
It’s structurally related to biperiden, a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . Biperiden’s mechanism of action involves competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .
Biochemical Pathways
Piperidine derivatives have been reported to inhibit various viruses, suggesting they may interact with viral replication pathways .
Result of Action
It’s structurally related to biperiden, which has effects in both the central and peripheral nervous systems .
Action Environment
4,4’-bipyridine derivatives, which are structurally similar, have been reported to exhibit solvatochromic and/or environment-responsive character .
Biochemische Analyse
Biochemical Properties
4,4’-Bipiperidine interacts with various biomolecules in biochemical reactions. It is an intercalating agent and has been used in the synthesis of organomodified montmorillonite (MMT) clay . It is also involved in the synthesis of isoreticular chemicals, heterocyclic amide hydraphile synthetic cation transporters, and small molecules that directly activate Gi proteins .
Cellular Effects
Its derivative, 4,4’-Bipyridine, has been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction
Molecular Mechanism
The molecular mechanism of 4,4’-Bipiperidine involves its reduction in the presence of trimethylsilyl chloride to produce N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene . This silylated derivative is used in salt-free reductions .
Temporal Effects in Laboratory Settings
It is known that it is used in the synthesis of organomodified montmorillonite (MMT) clay .
Metabolic Pathways
It is known that it is used as a precursor to N, N ′-dimethyl-4,4′-bipyridinium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4’-Bipiperidine can be synthesized through several methods, including:
Reductive Coupling: One common method involves the reductive coupling of 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine rings.
Industrial Production Methods: In industrial settings, 4,4’-Bipiperidine is typically produced through large-scale reductive coupling processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Bipiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides of 4,4’-Bipiperidine.
Reduction: Secondary amines.
Substitution: Functionalized piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridine: Another compound with two pyridine rings connected at the fourth position.
2,2’-Bipiperidine: A similar compound with the piperidine rings connected at the second position.
4,4’-Bipyridyl: A compound with two pyridyl rings connected at the fourth position.
Uniqueness: 4,4’-Bipiperidine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
4-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRUOJLUPUJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352918 | |
| Record name | 4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15336-72-8 | |
| Record name | 4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4,4'-bipiperidine's interaction with its target varies depending on the application. For instance, as a ligand in perovskite solar cells, it embeds within 3D perovskites, facilitating the formation of 2D-3D perovskite materials. This passivation reduces defect states within the perovskite layer, ultimately improving both photovoltaic performance and device stability []. In contrast, as a building block for NK1 receptor antagonists like casopitant, 4,4'-bipiperidine contributes to the molecule's binding affinity for the NK1 receptor. This binding interaction disrupts the neurokinin signaling pathway, potentially offering therapeutic benefits in conditions like major depressive disorders [].
ANone: 4,4'-Bipiperidine has the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. While the provided research doesn't delve into detailed spectroscopic characterization, it's worth noting that 4,4'-bipiperidine can exist in different conformations due to the flexibility of the piperidine rings. Techniques like NMR spectroscopy could be employed to elucidate its conformational preferences and structural details in solution.
A: 4,4'-bipiperidine demonstrates good stability when incorporated into perovskite solar cells, contributing to enhanced device longevity []. In polyimide-clay nanocomposites, 4,4'-bipiperidine dihydrochloride acts as an effective organoclay modifier. This modification leads to improved tensile properties, enhanced thermal behavior, and increased solvent resistance in the resulting nanocomposite films [].
A: While 4,4'-bipiperidine itself might not be a catalyst, it plays a crucial role in catalytic systems. For example, it serves as a supporting material for colloidal rhodium catalysts used in the hydrogenation of paraquat. Notably, catalysts supported on 4,4'-bipiperidine exhibit enhanced activity compared to unsupported counterparts, highlighting its significance in influencing catalytic performance [].
A: Computational studies employing density functional theory (DFT) have been conducted on 4,4'-bipiperidine-containing complexes. These calculations provide insights into the geometry and electronic properties of these complexes, offering valuable information for understanding their behavior and interactions [, ].
A: Research on ditercalinium, a DNA bis-intercalator, highlights the crucial role of the 4,4'-bipiperidine linker in its antitumor activity. Modifications to this linker, such as introducing additional methylene groups, significantly impact the compound's pharmacological properties. While adding one methylene group retains antitumor activity, further additions diminish or abolish it, suggesting a delicate balance between linker flexibility and biological activity []. In another study, methyl substitutions on the 7H-pyridocarbazole monomers and dimers, linked by 4,4′-bipiperidine, resulted in modified DNA binding affinities and antitumor activities. Notably, methyl substitutions at specific positions led to active monomers and dimers with improved therapeutic indices compared to the unsubstituted parent compounds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)




![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)


